An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-(aminomethyl)picolinate hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-(aminomethyl)picolinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-(aminomethyl)picolinate hydrochloride (CAS Number: 359015-11-5).[1][2][3] As a key intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for its effective application in drug discovery and development. This document delves into its structural and molecular information, physicochemical properties, spectroscopic data, and provides insights into its stability and reactivity. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.
Introduction
Ethyl 6-(aminomethyl)picolinate hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with an ethyl ester and an aminomethyl group.[1][2][3] This unique combination of functional groups makes it a versatile building block in the synthesis of a variety of biologically active molecules. The presence of the primary amine and the ethyl ester allows for a wide range of chemical modifications, enabling the creation of diverse molecular scaffolds. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for many synthetic and biological applications.
Structural and Molecular Information
A foundational understanding of a molecule begins with its structure. The chemical structure of Ethyl 6-(aminomethyl)picolinate hydrochloride dictates its intrinsic properties and reactivity.
Caption: Chemical Structure of Ethyl 6-(aminomethyl)picolinate hydrochloride.
Table 1: Molecular and Structural Identifiers
| Property | Value | Source(s) |
| IUPAC Name | ethyl 6-(aminomethyl)pyridine-2-carboxylate hydrochloride | [4] |
| CAS Number | 359015-11-5 | [1][2][3][5] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 216.67 g/mol | [1][2][3][5] |
| Canonical SMILES | CCOC(=O)C1=NC=CC=C1CN.Cl | N/A |
| InChI Key | JHGXKXYTBMCRDX-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | [1] |
| Appearance | Light yellow to yellow solid | N/A |
| Melting Point | Data not available; some similar compounds decompose at high temperatures. | [6] |
| Solubility | Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents. Quantitative data not readily available. | [7][8][9][10][11] |
| Purity | Typically ≥95% | [1] |
Storage and Handling:
Ethyl 6-(aminomethyl)picolinate hydrochloride should be stored in a cool, dry place, under an inert atmosphere (such as argon or nitrogen) to prevent degradation. Recommended storage temperatures are typically between 2-8°C. The compound is hygroscopic and should be handled accordingly to minimize exposure to moisture.
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below is a summary of expected spectroscopic data based on the analysis of its functional groups and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene protons of the aminomethyl group (a singlet), and the aromatic protons on the pyridine ring (typically in the range of 7-8.5 ppm). The exact chemical shifts and coupling constants will depend on the solvent used.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbons, and the methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | N-H Stretch | Primary amine |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H |
| 1720-1700 | C=O Stretch | Ester carbonyl |
| 1600-1580 | C=C Stretch | Aromatic ring |
| 1250-1000 | C-O Stretch | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
Expected Fragmentation: The fragmentation of Ethyl 6-(aminomethyl)picolinate hydrochloride in the mass spectrometer is expected to involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the aminomethyl side chain.[12][13] The molecular ion peak [M]+ would correspond to the free base (C₉H₁₂N₂O₂).
Chemical Reactivity and Stability
The reactivity of Ethyl 6-(aminomethyl)picolinate hydrochloride is primarily governed by its three main functional components: the primary amine, the ethyl ester, and the pyridine ring.
-
Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation.
-
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[14] It can also undergo transesterification in the presence of other alcohols.
-
Pyridine Ring: The pyridine ring is generally stable but can undergo electrophilic substitution under harsh conditions. The electron-withdrawing nature of the ester group will influence the regioselectivity of such reactions.
Stability: The hydrochloride salt form enhances the stability of the compound, particularly of the amine group, by preventing its oxidation.[6] However, like many amine salts, it can be sensitive to strong bases, which will deprotonate the ammonium salt to the free amine. The ester linkage is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
Experimental Protocols
General Procedure for NMR Sample Preparation
-
Weigh approximately 5-10 mg of Ethyl 6-(aminomethyl)picolinate hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
-
Acquire the NMR spectra according to the instrument's standard operating procedures.
Caption: A streamlined workflow for preparing an NMR sample.
Conclusion
Ethyl 6-(aminomethyl)picolinate hydrochloride is a valuable and versatile building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its key physical and chemical properties, drawing from available data and predictive analysis based on its structure. A comprehensive understanding of these characteristics is crucial for its successful application in the development of novel therapeutics and other advanced materials. Further experimental investigation to quantify properties such as melting point and solubility in a wider range of solvents would be beneficial for the scientific community.
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